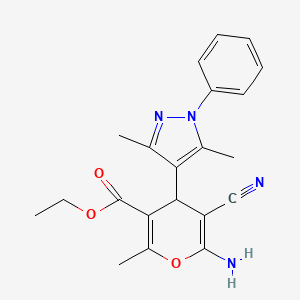
ethyl 6-amino-5-cyano-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-methyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-cyano-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, ketones, and nitriles under basic or acidic conditions. The reaction may require catalysts such as piperidine or ammonium acetate to facilitate the formation of the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-methyl-4H-pyran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-cyano-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-methyl-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H22N4O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C21H22N4O3/c1-5-27-21(26)18-14(4)28-20(23)16(11-22)19(18)17-12(2)24-25(13(17)3)15-9-7-6-8-10-15/h6-10,19H,5,23H2,1-4H3 |
InChI Key |
MWTKEQMHDZISAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(N(N=C2C)C3=CC=CC=C3)C)C#N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















